molecular formula C6H2BrFN2O2S2 B2956294 4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride CAS No. 2567498-75-1

4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride

Cat. No.: B2956294
CAS No.: 2567498-75-1
M. Wt: 297.12
InChI Key: BLJXCKUWRQXOAB-UHFFFAOYSA-N
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Description

4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a sulfonyl fluoride group at the 7th position, and a benzothiadiazole core. Benzothiadiazoles are known for their applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the sulfonyl fluoride group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonyl fluoride group can be introduced using reagents like sulfur tetrafluoride (SF4) or fluorosulfonic acid (HSO3F) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (ROH). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu) are used in the presence of ligands and bases.

Major Products Formed

    Substitution Reactions: Products include substituted benzothiadiazoles with various functional groups.

    Oxidation Reactions: Products include sulfonic acids and sulfoxides.

    Reduction Reactions: Products include sulfides and thiols.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride has several scientific research applications:

    Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: The compound is explored for its potential as a pharmacophore in drug design and development.

    Agrochemicals: It is used in the synthesis of herbicides and fungicides.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-2,1,3-benzothiadiazole: This compound has two bromine atoms at the 4th and 7th positions and is used in similar applications as 4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride.

    2,1,3-Benzothiadiazole: The parent compound without any substituents, used as a core structure in various chemical syntheses.

    7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound has a bromine atom at the 7th position and a formyl group at the 4th position, used in organic synthesis and materials science.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which imparts distinct reactivity and functional properties. This combination makes it a versatile building block for various applications in organic synthesis, materials science, and pharmaceuticals.

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJXCKUWRQXOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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